molecular formula C13H12N2O5 B11463291 2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B11463291
M. Wt: 276.24 g/mol
InChI Key: VZBMOQAKYPRPRQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with urea in the presence of a base to form the corresponding benzylideneurea intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.

    3,4-Dimethoxycinnamic acid: Contains the same methoxy groups but differs in the core structure.

    3,4-Dimethoxyphenylacetic acid: Another compound with similar methoxy substitutions but different functional groups.

Uniqueness

2-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its pyrimidine core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N2O5/c1-19-9-4-3-7(5-10(9)20-2)11-14-6-8(13(17)18)12(16)15-11/h3-6H,1-2H3,(H,17,18)(H,14,15,16)

InChI Key

VZBMOQAKYPRPRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C(=O)N2)C(=O)O)OC

Origin of Product

United States

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